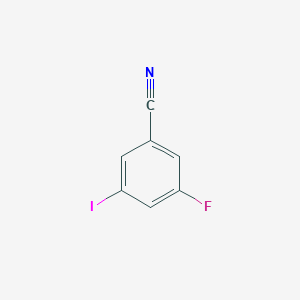

3-Fluoro-5-iodobenzonitrile

Beschreibung

Significance of Halogenated Arenes in Contemporary Synthetic Strategies

Halogenated arenes, or aryl halides, are aromatic compounds where one or more hydrogen atoms on the benzene (B151609) ring have been replaced by a halogen. sparkl.me Their importance in modern synthetic chemistry cannot be overstated, as they serve as crucial intermediates in the synthesis of a wide array of more complex molecules. sparkl.menumberanalytics.com The introduction of a halogen atom onto an aromatic ring significantly modifies the compound's electronic properties and provides a reactive "handle" for further chemical transformations. numberanalytics.com

This reactivity is most prominently exploited in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. acs.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental process in the assembly of pharmaceuticals, agrochemicals, dyes, and advanced materials. numberanalytics.comacs.org The development of efficient and mild halogenation techniques for aromatic compounds remains an area of intensive investigation. acs.org The ability to selectively introduce halogens onto an aromatic core is a pivotal step that enables chemists to build molecular complexity from simple precursors.

Overview of Benzonitrile (B105546) Scaffolds in Molecular Design

The benzonitrile scaffold, a benzene ring attached to a cyano (-C≡N) group, is a prevalent structural motif in medicinal chemistry and molecular design. vulcanchem.commanchester.ac.uk The nitrile group is a strong electron-withdrawing group, which influences the electronic environment of the aromatic ring. vulcanchem.com This feature, combined with its linear geometry and ability to act as a hydrogen bond acceptor, makes the benzonitrile unit a valuable component in the design of molecules that can interact with biological targets like enzymes and receptors. manchester.ac.uk

In drug discovery, benzonitrile derivatives have been explored for a multitude of therapeutic applications. manchester.ac.ukacs.org For instance, they have been identified as key components in the development of inhibitors for enzymes such as lysine-specific demethylase 1 (LSD1). manchester.ac.uk The versatility of the benzonitrile scaffold allows for systematic chemical modifications, enabling medicinal chemists to fine-tune properties like binding affinity, selectivity, and metabolic stability. vulcanchem.com This adaptability has led to the inclusion of the benzonitrile framework in numerous patented chemical structures, highlighting its importance in the search for new therapeutic agents. rsc.org

Unique Electronic and Steric Attributes of Fluoro- and Iodo-Substituents on the Aromatic Ring

The properties of a halogenated arene are heavily influenced by the specific halogen substituent. Fluorine and iodine, while both halogens, impart distinct electronic and steric characteristics to an aromatic ring.

Fluorine: The fluorine atom is the most electronegative element, resulting in a powerful electron-withdrawing inductive effect (-I). libretexts.org This effect generally deactivates the aromatic ring towards electrophilic substitution compared to unsubstituted benzene. libretexts.org However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system through a resonance effect (+M). wikipedia.org While the inductive effect is dominant, the resonance effect directs incoming electrophiles to the ortho and para positions. libretexts.org Due to the strong inductive pull, this directing effect is less pronounced than that of oxygen or nitrogen substituents. libretexts.org

Iodine: The iodine atom is much larger and less electronegative than fluorine. Its inductive effect is weaker, and its ability to donate electron density via resonance is diminished due to the poor orbital overlap between the large 5p orbital of iodine and the 2p orbital of carbon. psgcas.ac.in A key feature of iodine is its large atomic radius, which leads to a long carbon-iodine bond. This increased bond length can reduce the steric hindrance at the ortho position compared to smaller halogens, potentially influencing the regioselectivity of reactions. psgcas.ac.in Furthermore, the iodine atom can act as a leaving group in nucleophilic aromatic substitution and is highly effective in cross-coupling reactions.

| Attribute | Fluoro-Substituent | Iodo-Substituent |

| Inductive Effect | Strong electron-withdrawal (-I) | Weaker electron-withdrawal (-I) |

| Resonance Effect | Moderate electron-donation (+M) | Weak electron-donation (+M) |

| Steric Size | Small | Large |

| C-X Bond Length | Short | Long |

| Primary Influence | Strong electronic polarization | Steric bulk and reactivity in coupling |

Contextualizing 3-Fluoro-5-iodobenzonitrile within the Landscape of Advanced Chemical Research

This compound is a disubstituted benzonitrile that incorporates the distinct features of both a fluorine and an iodine atom on the same aromatic scaffold. This specific arrangement of a strongly electron-withdrawing fluorine, a bulky and reactive iodine, and a nitrile group creates a unique chemical entity with significant potential as a building block in advanced organic synthesis. americanelements.comnih.gov

Its structure makes it a valuable intermediate in medicinal chemistry for the synthesis of complex, highly functionalized molecules. For example, it has been utilized in the synthesis of potent and selective ligands for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅), which are targets for neurological disorders. nih.gov The synthesis of this compound can be achieved from precursors like 3-amino-5-fluorobenzonitrile. nih.gov The presence of three different functional groups at specific positions (meta to each other) provides chemists with a platform for regioselective transformations, allowing for the controlled and predictable construction of new chemical entities.

Table of Properties for this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | americanelements.comsigmaaldrich.com |

| CAS Number | 723294-75-5 | americanelements.comsigmaaldrich.comfluorochem.co.uk |

| Chemical Formula | C₇H₃FIN | americanelements.comavantorsciences.com |

| Molecular Weight | 247.01 g/mol | americanelements.comsigmaaldrich.comavantorsciences.com |

| Appearance | White to off-white or brown solid/liquid | sigmaaldrich.com |

| Boiling Point | 251 °C | americanelements.com |

| Density | 1.98 g/cm³ | americanelements.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Amino-5-fluorobenzonitrile |

| Anisole |

| Chlorobenzene |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-5-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FIN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJNITIJYWQFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374585 | |

| Record name | 3-fluoro-5-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723294-75-5 | |

| Record name | 3-fluoro-5-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 3 Fluoro 5 Iodobenzonitrile

Pathways for Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 3-Fluoro-5-iodobenzonitrile. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a negatively charged intermediate, known as a Meisenheimer complex. youtube.com The presence of electron-withdrawing groups, such as the nitrile and fluorine substituents on the ring, stabilizes this intermediate and facilitates the reaction. wikipedia.orgmasterorganicchemistry.com The subsequent departure of a leaving group restores the aromaticity of the ring. masterorganicchemistry.com

In the context of SNAr reactions, the identity of the leaving group can have a significant impact on the reaction rate. While iodine is typically considered a good leaving group in many substitution reactions, the trend is often inverted in activated SNAr systems. youtube.comnih.gov The rate-determining step in SNAr is typically the initial attack of the nucleophile on the aromatic ring. masterorganicchemistry.com Fluorine, being the most electronegative halogen, creates a highly polarized carbon-fluorine bond. This polarization renders the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

Consequently, for activated aryl halides, the leaving group ability often follows the order F > Cl ≈ Br > I. nih.gov Research on the analogous compound 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has shown that nucleophilic aromatic substitution occurs selectively at the fluorine position, displacing the fluoride (B91410) ion. beilstein-journals.orgresearchgate.net This suggests that in SNAr reactions involving this compound, the fluorine atom is the more probable leaving group. The iodine atom's primary role in this context is to remain on the aromatic ring, preserving the carbon-iodine bond for subsequent transformations, such as cross-coupling reactions.

The versatility of this compound in SNAr reactions is demonstrated by its reactivity with a range of nucleophiles. Studies on structurally similar compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have shown successful substitutions with oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgresearchgate.net These reactions lead to the formation of new ether, thioether, and amine linkages, respectively.

Common nucleophiles used in these transformations include:

Amines: Primary and secondary amines react to form N-arylated products.

Thiols: Thiolates, generated from thiols and a base, are effective sulfur nucleophiles.

Alkoxides: Alkoxides and phenoxides serve as oxygen nucleophiles to produce aryl ethers.

The table below summarizes representative SNAr reactions on an analogous substrate, highlighting the scope of applicable nucleophiles.

| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Reference |

|---|---|---|---|

| Nitrogen | Aniline | Secondary Amine | beilstein-journals.org |

| Oxygen | Phenol (B47542) | Diaryl Ether | beilstein-journals.orgresearchgate.net |

| Sulfur | Thiophenol | Diaryl Thioether | beilstein-journals.orgresearchgate.net |

The efficiency of SNAr reactions is highly dependent on the choice of base and solvent. Dipolar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly employed because they can effectively solvate cations while leaving the nucleophile relatively unsolvated and thus more reactive. mdpi.comd-nb.info

The base plays a crucial role, often by deprotonating the nucleophile (e.g., a phenol or thiol) to increase its nucleophilicity. Common inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used. mdpi.com The choice of base can significantly affect reaction outcomes, with stronger bases sometimes leading to faster reactions. d-nb.info However, the stability of the reactants and products under the basic conditions must be considered. acsgcipr.org

| Base | Solvent | General Role/Observation | Reference |

|---|---|---|---|

| K₂CO₃ | DMF | Standard conditions for reacting phenols and thiols. | researchgate.net |

| Cs₂CO₃ | DMSO | Often used to enhance reactivity, though can be ineffective in some systems. | mdpi.com |

| KOH | DMSO | A strong base that can promote SNAr reactions effectively. | mdpi.comd-nb.info |

| Various | NMP | A common dipolar aprotic solvent for SNAr, but its use is increasingly restricted due to health concerns. | d-nb.info |

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is significantly more reactive than the carbon-fluorine bond in transition metal-catalyzed cross-coupling reactions. This difference in reactivity allows for the selective formation of carbon-carbon bonds at the iodine-bearing position, while leaving the fluorine atom intact.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.net For this compound, the reaction occurs exclusively at the C-I bond. This transformation is widely used to synthesize complex molecular architectures from simple precursors. frontiersin.org

The reaction typically employs a palladium catalyst, such as one derived from Na₂PdCl₄, along with a phosphine (B1218219) ligand like sSPhos. nih.gov An inorganic base, commonly potassium carbonate (K₂CO₃), is required to activate the boronic acid. frontiersin.org The reaction is often carried out in mixed aqueous-organic solvent systems. nih.gov

| Boronic Acid Partner | Catalyst System (Example) | Base | Resulting Biaryl Product Structure | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Na₂PdCl₄ / sSPhos | K₂CO₃ | 3-Fluoro-5-phenylbenzonitrile | nih.gov |

| 4-Methylphenylboronic acid | Pd(OAc)₂ / TPPTS | K₂CO₃ | 3-Fluoro-5-(p-tolyl)benzonitrile | researchgate.netfrontiersin.org |

| Thiophene-2-boronic acid | Na₂PdCl₄ / sSPhos | K₂CO₃ | 3-Fluoro-5-(thiophen-2-yl)benzonitrile | frontiersin.org |

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. scielo.org.mx This reaction is typically co-catalyzed by palladium and copper complexes. soton.ac.uk Similar to the Suzuki coupling, the reaction with this compound proceeds selectively at the C-I bond. beilstein-journals.org

A typical Sonogashira reaction involves a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a copper(I) salt such as copper(I) iodide (CuI) as a co-catalyst, and an amine base, like triethylamine (B128534) (Et₃N), which also often serves as a solvent. soton.ac.uk The reaction is highly valued for its ability to generate arylalkyne structures, which are important intermediates in materials science and medicinal chemistry. beilstein-journals.org

| Alkyne Partner | Catalyst System (Example) | Base | Resulting Arylalkyne Product Structure | Reference |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | 3-Fluoro-5-(phenylethynyl)benzonitrile | soton.ac.ukbeilstein-journals.org |

| Ethynylbenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 3-Fluoro-5-(ethynylbenzene)benzonitrile | rsc.org |

| Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N / THF | 3-(3-Fluoro-5-cyanophenyl)prop-2-yn-1-ol | soton.ac.uk |

Palladium Catalyst Systems and Ligand Effects

The carbon-iodine bond in this compound is the primary site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, is highly dependent on the choice of the palladium catalyst and, crucially, the associated ligands. The ligand plays a pivotal role in the catalytic cycle, influencing the rate and efficiency of both the oxidative addition and reductive elimination steps. youtube.com

Ligand selection is critical for stabilizing the palladium center, promoting the desired reactivity, and preventing catalyst decomposition. Bulky and electron-donating phosphine ligands have proven particularly effective in a wide range of cross-coupling reactions. nih.gov These ligands, such as the dialkylbiaryl phosphines (e.g., SPhos, XPhos), can stabilize the monoligated L1Pd(0) intermediates that are believed to be the highly reactive species in the oxidative addition step. nih.gov The steric bulk of these ligands facilitates the reductive elimination step, which forms the final product and regenerates the Pd(0) catalyst. The electronic properties of the ligands also modulate the reactivity of the palladium center. acs.org While a wide array of phosphine ligands are effective, the specific choice can impact reaction rates and yields, necessitating empirical optimization for a given substrate. acs.org

Below is a table summarizing common palladium catalyst systems used in Suzuki-Miyaura cross-coupling reactions of aryl iodides, which are applicable to this compound.

Table 1: Representative Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Iodides

| Palladium Precatalyst | Ligand | Typical Base | Solvent(s) |

|---|---|---|---|

| Pd(PPh₃)₄ | None (PPh₃ is the ligand) | Na₂CO₃, K₂CO₃ | Toluene, Dioxane, DMF/H₂O |

| Pd(OAc)₂ | PPh₃, P(o-tol)₃, SPhos | K₃PO₄, Cs₂CO₃ | Dioxane, THF |

This table presents generalized conditions. Optimal conditions may vary based on the specific coupling partners.

Electrophilic Aromatic Substitution Patterns and Directivity

Electrophilic aromatic substitution (EAS) on a substituted benzene (B151609) ring is governed by the electronic properties of the substituents already present. chemistrytalk.org In this compound, the benzene ring is trisubstituted with two halogen atoms (fluoro and iodo) and a nitrile group (cyano). The interplay of the directing effects of these three groups determines the position of any subsequent electrophilic attack.

The directing effects of these substituents are as follows:

Fluorine and Iodine (Halogens): Halogens are a unique class of substituents. Due to their high electronegativity, they are deactivating via the inductive effect. However, they possess lone pairs of electrons that can be donated to the aromatic ring through resonance, a +M effect. organicchemistrytutor.com This resonance effect directs incoming electrophiles to the ortho and para positions relative to the halogen. Therefore, both the fluorine and iodine atoms are ortho, para-directors. libretexts.orgpressbooks.pub

Nitrile Group (-CN): The cyano group is a powerful electron-withdrawing group due to both the inductive effect of the electronegative nitrogen atom and a strong resonance effect that pulls electron density out of the ring (-M effect). This significant deactivation of the ring directs incoming electrophiles to the meta position. libretexts.orgaakash.ac.in

In this compound, the available positions for substitution are C2, C4, and C6.

Position C2: This position is ortho to the fluorine atom and meta to the nitrile group.

Position C4: This position is para to the fluorine atom and ortho to the iodine atom.

Position C6: This position is ortho to the iodine atom and meta to the nitrile group.

The powerful meta-directing effect of the nitrile group will strongly favor substitution at positions C2 and C6. Concurrently, the ortho, para-directing nature of the halogens also favors these same positions (C2 is ortho to F; C6 is ortho to I; C4 is para to F and ortho to I). The convergence of these directing effects strongly suggests that electrophilic substitution will occur preferentially at positions 2, 4, or 6, with positions meta to the strongly deactivating nitrile group being the most likely targets. Predicting the exact regiochemical outcome between these positions would require computational analysis or experimental data, as steric hindrance and the relative strengths of the directing groups would all play a role. chemrxiv.orgrsc.org

Influence of Halogen and Nitrile Substituents on Aromatic Reactivity

The rate of electrophilic aromatic substitution is highly sensitive to the nature of the substituents on the aromatic ring. Substituents are broadly classified as either activating (increasing the reaction rate compared to benzene) or deactivating (decreasing the rate). aakash.ac.in

In this compound, all three substituents—fluoro, iodo, and cyano—are deactivating groups. organicchemistrytutor.comlibretexts.org

Halogens (F, I): The halogens deactivate the ring because their strong electron-withdrawing inductive effect (-I effect) outweighs their weaker electron-donating resonance effect (+M effect). organicchemistrytutor.com This net withdrawal of electron density makes the ring less nucleophilic and thus less reactive towards electrophiles. The deactivating strength among halogens generally correlates with electronegativity, making fluorine a stronger deactivator than iodine. libretexts.org

Nitrile Group (-CN): The nitrile group is one of the most strongly deactivating groups. It withdraws electron density from the ring through both a powerful inductive effect and a strong resonance effect. libretexts.org This significantly reduces the electron density of the aromatic π-system, making it much less susceptible to attack by electrophiles.

The cumulative effect of three deactivating groups makes the aromatic ring of this compound significantly less reactive towards electrophilic aromatic substitution than benzene. Any EAS reaction would require harsh conditions (e.g., strong acids, high temperatures) to proceed.

| -CN (Cyano/Nitrile) | Withdrawing (-I) | Withdrawing (-M) | Strongly Deactivating | meta |

Exploration of Novel Reaction Pathways and Derivatization Strategies

The functional groups present in this compound offer multiple avenues for derivatization, enabling its use as a versatile building block in the synthesis of more complex molecules.

Palladium-Catalyzed Cross-Coupling: As discussed, the iodine atom is an excellent handle for various palladium-catalyzed cross-coupling reactions. Beyond the Suzuki reaction, the Sonogashira coupling with terminal alkynes provides a direct route to aryl alkynes. nii.ac.jprsc.org This reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst. These coupling reactions are powerful derivatization tools for creating substituted benzonitriles. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings that are substituted with strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). wikipedia.org The presence of the strongly deactivating nitrile group, along with two halogens, makes the ring of this compound electron-deficient and thus a potential substrate for SNAr reactions. In such cases, a nucleophile attacks the ring to displace one of the leaving groups, typically a halide. wikipedia.org The fluorine atom, being the most electronegative, often acts as the leaving group in SNAr reactions on polyhalogenated aromatics, particularly when activated by ortho or para electron-withdrawing groups. nih.govnih.gov Therefore, reaction with strong nucleophiles (e.g., alkoxides, amines, thiolates) could lead to the selective displacement of the fluorine atom. nih.gov

Modification of the Nitrile Group: The nitrile group itself is a versatile functional group that can be transformed into other functionalities.

Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (-COOH).

These transformations provide access to a different class of compounds—substituted benzylamines and benzoic acids—further expanding the synthetic utility of the this compound scaffold.

Table 3: Potential Derivatization Strategies for this compound

| Reaction Type | Reactive Site | Typical Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-I bond | Ar-B(OH)₂, Pd catalyst, base | Substituted biaryl |

| Sonogashira Coupling | C-I bond | Terminal alkyne, Pd/Cu catalyst, base | Aryl alkyne |

| Nucleophilic Aromatic Substitution (SNAr) | C-F bond | NaOR, HNR₂, NaSR | 3-substituted-5-iodobenzonitrile |

| Nitrile Reduction | -CN group | LiAlH₄ or H₂/Catalyst | Benzylamine |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| SPhos |

| XPhos |

| RuPhos |

| Benzylamines |

| Benzoic acids |

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Organic Molecules

The strategic placement of three distinct functional groups makes 3-Fluoro-5-iodobenzonitrile a highly sought-after intermediate in organic synthesis. The iodine, fluorine, and nitrile moieties offer orthogonal reactivity, allowing for selective and sequential chemical transformations. The presence of the iodine atom is particularly significant as it serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.

This compound is an essential building block for constructing complex, multifunctional organic molecules, particularly in the field of medicinal chemistry. The different functional groups on the aromatic ring can be selectively manipulated to build intricate molecular architectures. The iodine atom is readily employed in transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental for creating biaryl systems or introducing alkynyl groups.

A notable application is its use in the synthesis of high-affinity ligands for metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), which are potential radioligands for in vivo imaging. nih.gov In a specific synthetic route, this compound was coupled with an appropriately substituted thiazole (B1198619) acetylene (B1199291) via a Sonogashira reaction to yield complex heterocyclic products. nih.gov This demonstrates its role as a key precursor to bioactive molecules. nih.gov

Table 1: Synthesis of Thiazole Derivatives using this compound

| Product Name | Reactant 1 | Reactant 2 | Reaction Type | Yield |

|---|---|---|---|---|

| 3-((2-Aminothiazol)-4-ethynyl)-5-fluorobenzonitrile | This compound | 4-Ethynylthiazol-2-amine | Sonogashira Coupling | 62% |

| 3-((2-Chlorothiazol)-4-yl)ethynyl)-5-fluorobenzonitrile | This compound | 2-Chloro-4-ethynylthiazole | Sonogashira Coupling | 64% |

Data sourced from research on high-affinity metabotropic glutamate receptor subtype 5 ligands. nih.gov

The presence of the fluorine atom and the nitrile group further enhances its utility. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions, further expanding the range of possible derivatives.

Diversity-oriented synthesis (DOS) is a powerful strategy used to create collections of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. cam.ac.uknih.gov This approach relies on the use of "pluripotent" molecular scaffolds that can undergo various chemical transformations to generate a wide range of distinct molecular skeletons. cureffi.orgbrandon-russell.com

This compound is an ideal scaffold for DOS due to its trifunctional nature. The three distinct reactive sites—the iodo, fluoro, and cyano groups—can be addressed using orthogonal chemical reactions. For example, a synthetic strategy could involve:

A transition-metal-catalyzed cross-coupling reaction at the iodine position.

A nucleophilic aromatic substitution at the fluorine position.

A chemical transformation of the nitrile group.

By systematically varying the reactants in each of these steps, a large and structurally diverse library of compounds can be generated from this single, versatile starting material. This approach allows for the efficient exploration of chemical space to identify molecules with desired biological or material properties. cam.ac.ukrsc.org

Contributions to Functional Material Development

The unique electronic and structural features of this compound make it a valuable precursor in materials science. Halogenated and nitrile-functionalized aromatic compounds are known to be useful in creating materials with tailored electronic and optical properties. smolecule.comamericanelements.com

The incorporation of this compound into larger molecular or polymeric structures can significantly influence their electronic properties. The fluorine and nitrile groups are strongly electron-withdrawing, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of π-conjugated systems. smolecule.com This modification is crucial for developing n-type semiconductor materials used in organic electronics. Related fluorinated benzonitrile (B105546) derivatives have been investigated for creating materials with enhanced thermal stability and specific electronic characteristics. The presence of multiple halogen atoms in similar building blocks has been shown to enhance binding affinity and specificity in interactions with other molecules, a principle applicable to the design of functional material surfaces.

The substituents on the this compound ring can be leveraged to tune the optical properties of materials. For instance, research on the related compound 3-Fluoro-2-iodobenzonitrile has shown its use in synthesizing fluorine-doped tin dioxide (F-SnO2) nanoparticles. smolecule.com This doping resulted in a reduction of the material's optical bandgap from 3.87 eV to 3.70 eV, demonstrating that fluorinated precursors can generate new energy levels and alter optical behavior. smolecule.com Given its structure, this compound could similarly be employed as a source for fluorine or iodine doping to fine-tune the bandgap and other optical characteristics of various materials.

This compound is commercially available in grades suitable for materials science research, including semiconductor and electronics applications. americanelements.com Its utility as a building block extends to the general synthesis of functional materials where its reactive handles can be used to incorporate the fluorinated phenyl moiety into polymers or other complex architectures. This allows for the development of specialty materials with properties tailored for specific applications in electronics and photonics. smolecule.com

Application in Agrochemical Design and Development

The incorporation of fluorine atoms into agrochemical structures is a well-established strategy to enhance their biological efficacy. Fluorine's high electronegativity and relatively small size can influence a molecule's metabolic stability, binding affinity to target enzymes, and lipophilicity, which affects its movement within a plant. The iodine atom, being a large and polarizable halogen, can also play a significant role in molecular interactions and can serve as a reactive site for further chemical modifications, such as cross-coupling reactions.

While direct evidence is limited, the potential for this compound to serve as a building block in agrochemicals is recognized due to the general utility of similar fluorinated compounds in the synthesis of novel pesticides and herbicides. google.com

Synthesis of Pesticides and Herbicides

There is a lack of specific, publicly documented examples of commercial pesticides or herbicides synthesized directly from this compound. However, the synthesis of various agrochemicals often involves halogenated benzonitrile intermediates. For instance, related compounds like 3,4-Difluoro-5-iodobenzonitrile are known to be important intermediates in the production of selective herbicides. This suggests a plausible, though not explicitly documented, role for this compound as a precursor in the development of new agrochemical entities. The reactivity of the iodine and fluorine atoms on the benzonitrile scaffold allows for its potential use in constructing more complex molecules with desired pesticidal or herbicidal properties.

A related derivative, 4-amino-3-fluoro-5-iodobenzonitrile, has been mentioned in patent literature concerning pest control agents, indicating that this structural motif is of interest in the agrochemical field. google.com

Structure-Activity Relationship Studies in Agrochemical Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the performance of agrochemicals. These studies involve synthesizing a series of related compounds to determine how specific structural modifications affect their biological activity. The presence of three distinct functional groups (fluoro, iodo, and nitrile) on the benzene (B151609) ring of this compound makes it a potentially valuable scaffold for such studies.

An extensive search for scientific literature and patent documentation concerning the chemical compound this compound has revealed insufficient information to generate the detailed article as requested in the provided outline. The available data does not specifically align with the required sections and subsections, making it impossible to produce a thorough, informative, and scientifically accurate article that strictly adheres to the user's instructions.

Specifically, verifiable research findings directly linking this compound to the following applications could not be located:

Synthesis of Kinase Inhibitors and Anti-Cancer Agents: No studies were found that detail the use of this compound as a direct precursor in the synthesis of these agents.

Preparation of 5-Substituted-3-amino Indazoles: The synthetic pathway from this compound to this class of compounds is not described in the available literature.

Development of Trypanothione Reductase Inhibitors: There is no evidence to suggest the use of this compound in the development of inhibitors for this enzyme.

Synthesis of Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: While related isomers may be used in this context, no specific information was found for this compound.

Identification as a Potential Monoacylglycerol Lipase (MAGL) Inhibitor: No enzyme inhibition studies or bioactivity profiles were found that identify this compound itself as a potential MAGL inhibitor.

While the compound is commercially available and listed as a pharmaceutical intermediate, the specific research applications detailed in the outline are not substantiated by accessible scientific or patent literature. Therefore, to adhere to the strict requirements of accuracy and relevance to the provided outline, the article cannot be generated at this time.

Exploration of Biological and Medicinal Chemistry Applications

Enzyme Inhibition Studies and Bioactivity Profiling

Impact on Neuroinflammatory Conditions and Endocannabinoid Levels

3-Fluoro-5-iodobenzonitrile serves as a valuable chemical scaffold in the synthesis of compounds designed to modulate the endocannabinoid system, which plays a crucial role in regulating neuroinflammation. Neuroinflammation is a key pathological feature in numerous acute and chronic neurodegenerative disorders. mdpi.com The endocannabinoid system, particularly through the action of enzymes like fatty acid amide hydrolase (FAAH), is integral to controlling inflammatory responses in the central nervous system. nih.gov

Inhibiting the FAAH enzyme prevents the degradation of the endocannabinoid anandamide (B1667382), leading to elevated levels of this neurotransmitter. rndsystems.com Increased anandamide levels can subsequently activate cannabinoid receptors, initiating signaling cascades that help to suppress inflammatory processes. Research has focused on developing potent and selective FAAH inhibitors as potential therapeutic agents for neuroinflammatory conditions. mdpi.comnih.gov The unique substitution pattern of this compound, featuring an electron-withdrawing fluorine atom and a versatile iodine atom, makes it an attractive starting material for creating libraries of novel enzyme inhibitors for such therapeutic targets. smolecule.com The development of FAAH inhibitors has been shown to reduce inflammatory pain and protect against experimental colitis, demonstrating the therapeutic potential of modulating endocannabinoid levels. nih.govrndsystems.com

| Target Enzyme | Key Endocannabinoid | Effect of Inhibition | Therapeutic Potential |

|---|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | Anandamide (AEA) | Increases anandamide levels | Reduction of neuroinflammation and associated pain rndsystems.com |

| Monoacylglycerol Lipase (MAGL) | 2-Arachidonoylglycerol (2-AG) | Increases 2-AG levels | Neuroprotective effects in models of neurodegenerative diseases mdpi.com |

Radiochemistry and Molecular Imaging Techniques

Radiolabeling with Fluorine-18 (B77423) (¹⁸F) for Positron Emission Tomography (PET) Imaging

The 3-fluorobenzonitrile (B1294923) core structure, present in this compound, is a key component in the development of radiotracers for Positron Emission Tomography (PET) imaging. nih.gov Fluorine-18 (¹⁸F) is a preferred radionuclide for PET due to its nearly ideal physical characteristics for medical imaging. acs.orgmdpi.com The process of creating these imaging agents involves incorporating ¹⁸F into a precursor molecule.

A prominent example derived from this structural class is 3-[¹⁸F]fluoro-5-(2-pyridinylethynyl)benzonitrile ([¹⁸F]FPEB), a highly specific PET radiotracer developed for imaging the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.gov The radiosynthesis of such tracers typically involves a nucleophilic substitution reaction where a precursor molecule, often containing a nitro group as a leaving group, is treated with [¹⁸F]fluoride. nih.gov The presence of the stable fluorine atom on the benzonitrile (B105546) ring in the non-radioactive standard compound is fundamental to the design and validation of the tracer. The iodine atom in this compound provides a reactive site for introducing other functionalities, such as the pyridinylethynyl group in FPEB, through coupling reactions. nih.gov

| Parameter | Reported Value | Source |

|---|---|---|

| Radiotracer | 3-[¹⁸F]fluoro-5-(2-pyridinylethynyl)benzonitrile ([¹⁸F]FPEB) | nih.gov |

| Precursor Leaving Group | Nitro group | nih.gov |

| Radiochemical Yield | 5% | nih.gov |

| Specific Activity | 1900 +/- 200 mCi/µmol | nih.gov |

Applications in Visualizing Brain Regions in Neurodegenerative Research

Radiotracers built upon the 3-fluorobenzonitrile framework have significant applications in neurodegenerative research by enabling the visualization and quantification of specific molecular targets in the living brain. nih.gov PET imaging with ¹⁸F-labeled tracers can sensitively detect changes in neuronal activity and receptor density associated with various neurodegenerative disorders. nih.gov

Using the tracer [¹⁸F]FPEB, researchers have successfully imaged brain regions rich in mGluR5, such as the striatum and hippocampus. nih.gov The dysregulation of mGluR5 is implicated in a variety of neurological conditions, making it an important biomarker. nih.gov MicroPET studies in animal models have demonstrated that the uptake of [¹⁸F]FPEB is high in these specific regions. Furthermore, this uptake can be significantly reduced by pre-administering known mGluR5 antagonists like MPEP and MTEP, confirming the tracer's high specificity for its target. This ability to visualize and quantify receptor density in specific brain regions provides a powerful, non-invasive tool for studying disease progression and evaluating the efficacy of new therapies for neurodegenerative diseases. nih.gov

| Brain Regions of High Uptake | Blocking Agents Used | Outcome of Blockade | Significance |

|---|---|---|---|

| Striatum, Hippocampus | MPEP, MTEP (mGluR5 antagonists) | Substantially reduced radioactivity uptake in target regions | Demonstrates high specificity of the tracer for mGluR5 nih.gov |

| mGluR5-rich regions | YM-298198 (mGluR1 antagonist) | No significant change in uptake | Confirms selectivity for mGluR5 over mGluR1 nih.gov |

Application in Bioorthogonal Chemistry

Precursor for Aryltetrazine Synthesis

This compound is a valuable precursor for the synthesis of aryltetrazines, a class of compounds essential for bioorthogonal chemistry. acs.orgnih.gov Tetrazines are characterized by their unique reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions. The synthesis of aryltetrazines often begins with a substituted benzonitrile. nih.gov The cyano group of the benzonitrile is converted into the 1,2,4,5-tetrazine (B1199680) ring through a series of chemical steps. nih.gov

The substituents on the aryl ring, originating from the starting benzonitrile, play a critical role in modulating the properties of the final tetrazine. The fluorine atom at the 3-position of this compound acts as an electron-withdrawing group, which enhances the reactivity of the resulting tetrazine in IEDDA reactions. acs.org The iodine atom at the 5-position serves as a versatile functional handle, allowing for the subsequent attachment of other molecules, such as fluorescent dyes or targeting ligands, through cross-coupling reactions. This dual functionality makes this compound an ideal building block for creating a diverse range of functionalized tetrazines for advanced bioorthogonal applications. acs.orgnih.gov

| Precursor Compound | Resulting Tetrazine | Source |

|---|---|---|

| 3-fluoro-5-methylbenzonitrile | 3-(3-Fluoro-5-methylphenyl)-1,2,4,5-tetrazine | nih.gov |

| 3-fluoro-5-trifluoromethylbenzonitrile | 3-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | nih.gov |

Studies on Inverse-Electron-Demand Diels-Alder (IEDDA) Reactivity

The tetrazines synthesized from this compound are employed in inverse-electron-demand Diels-Alder (IEDDA) reactions, which are noted for their exceptionally fast reaction kinetics and biocompatibility. nih.gov The IEDDA reaction is a cycloaddition between an electron-poor diene (the tetrazine) and an electron-rich dienophile. wikipedia.org This reaction has become a cornerstone of "click chemistry" and is widely used for bioconjugation, live-cell imaging, and pretargeted molecular imaging. acs.orgnih.gov

The reactivity of the tetrazine is heavily influenced by the electronic nature of its substituents. Electron-withdrawing groups on the aryl ring lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), which accelerates the IEDDA reaction rate. acs.orgnih.gov The fluorine atom on the 3-(3-fluorophenyl)-tetrazine core, derived from this compound, serves this purpose, making the tetrazine highly reactive. acs.org Kinetic studies on such scaffolds allow for the rational design of tetrazines with tailored reactivity for specific applications, such as rapid radiolabeling for pretargeted PET imaging, where high reaction rates are essential for success. acs.orgmdpi.com

| Factor | Description | Impact on Reaction Rate |

|---|---|---|

| Reaction Type | Cycloaddition between an electron-poor diene (tetrazine) and an electron-rich dienophile wikipedia.org | N/A |

| Key Orbital Interaction | Interaction between the LUMO of the tetrazine and the HOMO of the dienophile nih.gov | N/A |

| Effect of Substituents | Electron-withdrawing groups (e.g., fluorine) on the tetrazine's aryl ring lower the LUMO energy acs.org | Increases reaction rate |

| Key Applications | Bioconjugation, live-cell imaging, pretargeted radiolabeling nih.gov | N/A |

Relevance in Pretargeted Imaging Approaches for Enhanced Target-to-Background Ratios

Pretargeted imaging represents a sophisticated strategy in nuclear medicine designed to improve the contrast between the target tissue (e.g., a tumor) and surrounding healthy tissue, thereby enhancing target-to-background ratios (TBRs). This multi-step approach decouples the slow accumulation of a targeting molecule (like an antibody) from the rapid clearance of a small, radiolabeled imaging agent. rsc.orgnih.gov The result is a significant reduction in the radiation dose to non-target organs and clearer, higher-contrast images. rsc.org

The success of this strategy hinges on the use of bioorthogonal chemistry, where the targeting molecule and the imaging agent react quickly and specifically with each other in vivo. The inverse-electron-demand Diels–Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is currently the most prominent and effective ligation chemistry for this purpose due to its exceptionally fast kinetics and biological inertness. nih.gov In this setup, the TCO is typically attached to a slow-moving targeting vector (like an antibody), while the tetrazine is part of a small, rapidly clearing imaging probe labeled with a positron-emitting radionuclide, most commonly fluorine-18 (¹⁸F) for Positron Emission Tomography (PET). rsc.orgrsc.org

A prime example of a tracer built upon this core structure is N-(3-[¹⁸F]fluoro-5-(1,2,4,5-tetrazin-3-yl)benzyl)propan-1-amine . nih.gov Research in the field of brain pretargeted imaging has evaluated this tracer in comparison to other agents, providing insights into how molecular structure influences imaging outcomes. nih.gov The development of such tracers often involves direct, copper-mediated aromatic ¹⁸F-fluorination of stannane (B1208499) precursors, a method that has been optimized to increase radiochemical yields for promising pretargeting agents. rsc.orgnih.gov

Studies comparing different ¹⁸F-labeled tetrazines for brain pretargeting have highlighted the importance of the physicochemical properties of the imaging probe. For instance, the performance of N-(3-[¹⁸F]fluoro-5-(1,2,4,5-tetrazin-3-yl)benzyl)propan-1-amine was directly compared with another probe, F-537-Tetrazine. The evaluation included detailed analysis of their synthesis, radiolabeling, and performance in both in vitro and in vivo pretargeting models. nih.gov Such comparative studies are crucial for identifying the most promising candidates for clinical translation, with findings indicating that the tracer based on the fluorobenzyl scaffold might be better suited for brain pretargeted imaging. nih.gov The favorable pharmacokinetics and ability to generate high-contrast images underscore the relevance of the 3-fluorobenzonitrile-derived core in developing next-generation probes for pretargeted PET imaging.

Table 1: Comparison of Pretargeted Imaging Probes This table summarizes key characteristics of ¹⁸F-labeled tetrazine probes used in comparative pretargeting imaging studies.

| Feature | N-(3-[¹⁸F]fluoro-5-(1,2,4,5-tetrazin-3-yl)benzyl)propan-1-amine | F-537-Tetrazine |

| Core Scaffold | Fluorobenzyl-tetrazine | Phenylacetic acid-tetrazine |

| Application | Brain Pretargeted PET Imaging | Brain Pretargeted PET Imaging |

| Key Finding | Potentially more suited for brain pretargeted imaging based on comparative performance. nih.gov | Used as a comparator agent to evaluate the effectiveness of novel probes. nih.gov |

| Synthesis Note | Derived from precursors analogous to iodobenzonitrile structures. researchgate.net | Developed by Biogen. nih.gov |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are fundamental to elucidating reaction mechanisms and understanding the energetic landscapes of chemical transformations.

Density Functional Theory (DFT) for Reaction Energy Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. While no specific reaction energy calculations for 3-Fluoro-5-iodobenzonitrile were found, DFT has been employed to study the reactivity of its derivatives. In studies of aryltetrazines synthesized from this compound, the ωB97X-D functional with a def2-TZVPD basis set has been utilized to calculate reaction barriers. acs.orgnih.gov Such calculations can determine the Gibbs free energy of activation (ΔG‡), providing crucial insights into reaction kinetics. acs.orgnih.gov For any future theoretical study on the reactions of this compound, similar DFT approaches would be invaluable for mapping potential energy surfaces and identifying transition states.

Analysis of Electron Donor-Acceptor (EDA) Complexes

The concept of electron donor-acceptor (EDA) complexes is vital for understanding various chemical reactions and intermolecular interactions. The substituents on the benzene (B151609) ring of this compound—a fluorine atom, an iodine atom, and a nitrile group—significantly influence its electronic properties, making it a potential candidate for forming EDA complexes. The electron-withdrawing nature of the fluoro and cyano groups, contrasted with the more complex electronic influence of the iodine atom, creates a nuanced electrostatic potential surface. However, specific computational studies analyzing the formation and properties of EDA complexes involving this compound are not currently available in the literature.

Studies on Electronic Structure and Aromaticity

The arrangement of electrons and the degree of aromaticity are critical determinants of a molecule's stability and reactivity.

Application of Aromaticity Criteria (e.g., HOMA, NICS, Shannon Aromaticity, PDI, ATI)

Aromaticity is a key concept in organic chemistry, and various computational indices have been developed to quantify it. These include the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), Shannon Aromaticity, Para-Delocalization Index (PDI), and Aromatic Fluctuation Index (ATI). These criteria allow for a detailed quantitative assessment of the aromatic character of cyclic systems. A comprehensive computational study on this compound would involve the calculation of these indices to understand the influence of the three different substituents on the aromaticity of the benzene ring. To date, no such specific analysis has been published.

Electron Delocalization Analysis

Electron delocalization is intrinsically linked to aromaticity and has a profound impact on molecular properties. Analysis of electron delocalization can be performed using various quantum chemical tools, such as Natural Bond Orbital (NBO) analysis, which can reveal details about charge distribution and orbital interactions. For this compound, such an analysis would elucidate how the electronegative fluorine and cyano groups, along with the polarizable iodine atom, affect the π-electron system of the benzene ring. This information is crucial for understanding its reactivity and spectroscopic characteristics, though specific studies on this compound are lacking.

Predictive Modeling of Reactivity and Intermolecular Interactions

Correlation Studies between LUMO+1 Energies and Reaction Rate Constants

In computational chemistry, Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting chemical reactivity. The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.edu The energy of these orbitals, and others in the frontier region such as LUMO+1 (the next lowest unoccupied molecular orbital), can be correlated with the kinetics of chemical reactions.

For substituted benzonitriles like this compound, the energies of these frontier orbitals are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the fluorine atom and the nitrile group, combined with the polarizability of the iodine atom, modulates the energy levels of the LUMO and LUMO+1. A lower LUMO or LUMO+1 energy generally indicates a higher susceptibility of the molecule to nucleophilic attack.

Theoretical studies on various organic molecules have successfully established correlations between frontier orbital energies and reaction rate constants. researchgate.net For a given reaction series, a linear relationship is often observed between the logarithm of the rate constant (log k) and the energy of the relevant frontier orbital. While specific studies correlating the LUMO+1 energy of this compound with reaction rates were not found, the principle remains a fundamental aspect of computational reaction dynamics. Such a study would typically involve calculating the orbital energies and then determining the rate constants for a series of reactions, for example, nucleophilic aromatic substitution.

Table 1: Illustrative Data for Hypothetical Correlation between LUMO+1 Energy and Reaction Rate Constant

| Reactant | LUMO+1 Energy (eV) | Experimental log(k) |

| Substrate A | -0.50 | -4.5 |

| Substrate B | -0.55 | -4.2 |

| Substrate C | -0.60 | -3.9 |

| Substrate D | -0.65 | -3.6 |

This table is illustrative and presents the type of data that would be generated in a study correlating LUMO+1 energies with reaction rate constants. The values are not actual experimental or calculated data for this compound.

Solvent Effects on Reactivity (e.g., SMD Water Models)

The reactivity of a molecule can be significantly influenced by the solvent in which a reaction is carried out. Computational models are essential for understanding these solvent effects at a molecular level. The Solvation Model based on Density (SMD) is a popular continuum solvation model that calculates the energy of a molecule in a solvent, allowing for the prediction of solvent effects on reaction barriers and thermodynamics.

For a polar molecule like this compound, solvents can stabilize the ground state, transition states, and products to different extents. In a polar solvent like water, the dipole moment of the solute interacts with the solvent's dielectric continuum, leading to stabilization. The SMD model is parameterized for a wide range of solvents and provides a reliable way to compute free energies of solvation.

A computational study on the reactivity of this compound would involve optimizing the geometries of reactants, transition states, and products in both the gas phase and in the presence of a solvent using the SMD model. The difference in the calculated activation energies between the gas phase and the solvent phase would reveal the extent of the solvent's catalytic or inhibitory effect. For instance, reactions involving polar or charged transition states are often accelerated in polar solvents due to enhanced stabilization. While specific studies applying the SMD water model to this compound are not detailed in the available literature, this approach is standard in computational organic chemistry for dissecting reaction mechanisms in solution.

Table 2: Representative Output from a Computational Study on Solvent Effects

| Species | Gas Phase Energy (Hartree) | Solvation Free Energy (SMD Water) (kcal/mol) | Solvated Phase Energy (Hartree) |

| Reactant | -X.xxxx | -5.2 | -Y.yyyy |

| Transition State | -A.aaaa | -9.8 | -B.bbbb |

| Product | -P.pppp | -7.5 | -Q.qqqq |

This table illustrates the kind of data obtained from SMD calculations. The values are hypothetical and serve to demonstrate the methodology.

Assessment of Halogen-Cyano Intermolecular Interactions

The iodine and nitrile functionalities in this compound are capable of forming specific and directional non-covalent interactions, which are crucial in determining its solid-state structure and its interactions with other molecules. The iodine atom can act as a halogen bond donor, while the nitrogen atom of the nitrile group can act as a halogen bond acceptor.

A halogen bond is an interaction where an electrophilic region on a halogen atom (known as a σ-hole) interacts with a nucleophilic site, such as the lone pair of electrons on the nitrogen atom of a nitrile. mdpi.comnih.gov Theoretical studies on related iodobenzonitrile derivatives have shown that the iodine atom, when bonded to an electron-withdrawing aromatic ring, possesses a positive σ-hole, making it a competent halogen bond donor.

Computational assessments of these interactions typically involve:

Molecular Electrostatic Potential (MEP) calculations: To visualize and quantify the σ-hole on the iodine atom.

Quantum Theory of Atoms in Molecules (QTAIM): To identify bond critical points (BCPs) and characterize the nature of the interaction.

Symmetry-Adapted Perturbation Theory (SAPT): To decompose the interaction energy into its fundamental components: electrostatic, exchange, induction, and dispersion.

Studies on cocrystals of dicyanobenzenes with triiodotrifluorobenzene have confirmed the presence of strong I···N halogen bonds. mdpi.comnih.gov These interactions are predominantly electrostatic in nature, although dispersion and induction components also provide significant contributions. mdpi.comnih.gov For this compound, it is expected that the iodine atom would form a halogen bond with the nitrogen atom of the cyano group of a neighboring molecule in the solid state, leading to the formation of supramolecular assemblies.

Table 3: Characteristics of Halogen-Cyano Intermolecular Interactions

| Interaction Type | Typical Distance (Å) | Typical Energy (kcal/mol) | Primary Contributing Forces |

| I···N Halogen Bond | 2.8 - 3.2 | -3 to -7 | Electrostatics, Dispersion |

This table summarizes typical characteristics of halogen bonds involving iodine and a cyano group, based on findings from related systems.

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. It provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) skeletons of a molecule.

In a typical analysis, the ¹H NMR spectrum of 3-Fluoro-5-iodobenzonitrile would be expected to show signals in the aromatic region. The exact chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the three aromatic protons provide definitive information about their relative positions on the benzene (B151609) ring and their coupling to the fluorine atom.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be expected for the carbon atoms of the benzene ring and the nitrile functional group. The positions of these signals are influenced by the attached atoms (fluorine, iodine, and the cyano group). Furthermore, the carbon signals will exhibit splitting patterns (C-F coupling) due to the presence of the fluorine atom, which is invaluable for assigning the correct structure. Spectra are typically recorded in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard. rsc.orgrsc.org

Table 1: Expected NMR Data for this compound (Note: This table is illustrative of the type of data obtained. Specific experimental values are determined in the laboratory.)

| Analysis | Parameter | Expected Observation |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Signals in the aromatic region (approx. 7.0-8.0 ppm) |

| Multiplicity | Signals appear as multiplets due to H-H and H-F coupling | |

| ¹³C NMR | Chemical Shift (δ) | Signals for aromatic carbons and the nitrile carbon (approx. 90-170 ppm) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature would be a sharp, intense absorption band corresponding to the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group. For aromatic nitriles, this peak typically appears in the range of 2240–2220 cm⁻¹. Other important absorptions would include those for aromatic C-H stretching, C=C stretching of the benzene ring, and the C-F bond stretching.

Table 2: Characteristic IR Absorption Bands for this compound (Note: This table is illustrative of the type of data obtained. Specific experimental values are determined in the laboratory.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | ~3100-3000 |

| Nitrile (C≡N) | Stretch | ~2240–2220 |

| Aromatic C=C | Stretch | ~1600-1450 |

High-Resolution Mass Spectrometry (HR-MS-ESI)

High-Resolution Mass Spectrometry (HR-MS) is a vital technique for accurately determining the molecular weight and elemental formula of a compound. Using techniques like Electrospray Ionization (ESI), the molecule is ionized, typically by adding a proton to form a pseudomolecular ion [M+H]⁺.

HR-MS can measure the mass-to-charge ratio (m/z) of this ion with extremely high precision (typically to four or more decimal places). This allows for the calculation of the compound's elemental composition. For this compound (C₇H₃FIN), the exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value. A close match between the calculated and observed mass confirms the chemical formula with high confidence.

Table 3: HR-MS-ESI Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₃FIN |

| Ion Type | [M+H]⁺ |

| Calculated m/z | 247.9421 |

Chromatographic Methods for Compound Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for both the purification of synthesized compounds and the determination of their purity.

Flash Column Chromatography for Purification

Flash column chromatography is a standard and efficient method for purifying chemical compounds from reaction mixtures. rsc.org This technique uses a glass column packed with a solid stationary phase, most commonly silica (B1680970) gel. The crude product is loaded onto the top of the column, and a solvent or mixture of solvents (the mobile phase) is passed through the column under pressure.

For the purification of this compound, a non-polar stationary phase like silica gel is typically used. The mobile phase is often a mixture of a non-polar solvent (like petroleum ether or hexanes) and a moderately polar solvent (like ethyl acetate). By gradually increasing the polarity of the mobile phase, the desired compound can be separated from impurities based on differences in their affinity for the stationary phase. rsc.orgrsc.org Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to isolate the pure product.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an analytical technique used to separate, identify, and quantify each component in a mixture. It is widely used to determine the purity of pharmaceutical intermediates and final products with high precision. lookchem.com

For assessing the purity of this compound, a reverse-phase HPLC method is commonly employed. In this setup, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The compound is detected as it elutes from the column, typically using a UV detector, generating a chromatogram. The purity is determined by calculating the area of the peak corresponding to this compound as a percentage of the total area of all peaks in the chromatogram. Commercial suppliers often use HPLC to guarantee a purity of 97% or higher. chemscene.comlookchem.com

As this compound is an achiral molecule, the determination of enantiomeric excess is not applicable.

UPLC-Mass Spectrometry for Compound Analysis

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. In the analysis of this compound, UPLC-MS would serve to confirm the compound's identity and assess its purity.

The UPLC system, with its use of smaller stationary phase particles, allows for higher resolution and faster separation times compared to traditional HPLC. For this compound, a reversed-phase column would likely be employed, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The separation would be based on the compound's polarity.

Following chromatographic separation, the compound would be introduced into the mass spectrometer. An electrospray ionization (ESI) source would be suitable for ionizing this compound, likely forming a protonated molecule [M+H]⁺ in positive ion mode. The mass analyzer would then measure the mass-to-charge ratio (m/z) of this ion, which should correspond to the calculated molecular weight of the compound (247.01 g/mol ). High-resolution mass spectrometry could further confirm the elemental composition. Tandem mass spectrometry (MS/MS) could be used to fragment the parent ion, providing a characteristic fragmentation pattern that would serve as a structural fingerprint for unequivocal identification. While specific experimental data for this compound is not available, the table below illustrates the kind of data that would be generated.

Hypothetical UPLC-MS Data for this compound

| Parameter | Expected Value |

|---|---|

| Retention Time (tR) | Dependent on specific column and mobile phase conditions |

| [M+H]⁺ (m/z) | ~248.94 |

| Molecular Formula | C₇H₃FIN |

Thermal and Effusion Techniques for Energetic Analysis

The following techniques are crucial for understanding the thermodynamic and energetic properties of a compound.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org For this compound, DSC would be used to determine key thermal properties such as its melting point and enthalpy of fusion. nih.gov

In a typical DSC experiment, a small, weighed amount of the compound would be sealed in a pan and heated at a constant rate. libretexts.org The resulting thermogram would show an endothermic peak corresponding to the melting of the solid. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion. This data is critical for purity assessment and understanding the compound's solid-state stability.

Expected DSC Data for this compound

| Parameter | Description |

|---|---|

| Melting Point (Tm) | Temperature at which the solid-liquid phase transition occurs. |

| Enthalpy of Fusion (ΔHfus) | The amount of energy required to melt the solid at its melting point. |

Mass-Loss Knudsen Effusion Technique for Vapor Pressure Studies

The mass-loss Knudsen effusion technique is an experimental method used to determine the vapor pressure of substances with low volatility. nih.gov It involves placing a sample in a sealed container (a Knudsen cell) with a small orifice. nasa.gov When the cell is heated under high vacuum, the substance effuses through the orifice, and the rate of mass loss is measured. nih.gov

From the rate of mass loss, the vapor pressure can be calculated using the Knudsen equation. By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation. nih.gov This information is fundamental for understanding the compound's volatility and for various thermodynamic calculations.

Projected Knudsen Effusion Data Parameters for this compound

| Parameter | Description |

|---|---|

| Vapor Pressure (P) | The pressure exerted by the vapor in thermodynamic equilibrium with its condensed phase at a given temperature. |

Rotating-Bomb Calorimetry for Combustion Energies

Rotating-bomb calorimetry is a technique used to measure the energy of combustion of solid or liquid samples, particularly those containing elements like halogens. oup.com For an organoiodine compound like this compound, a specialized rotating bomb is necessary to ensure that the combustion products form a uniform solution for accurate analysis. researchgate.net

The sample is combusted in a high-pressure oxygen atmosphere within the bomb, which is submerged in a known volume of water in a calorimeter. oup.com The heat released by the combustion reaction causes a temperature rise in the water, from which the standard internal energy of combustion can be calculated. This value can then be used to derive the standard enthalpy of combustion and, subsequently, the standard enthalpy of formation of the compound, which is a critical piece of thermochemical data. researchgate.net

Key Thermochemical Data from Rotating-Bomb Calorimetry

| Parameter | Description |

|---|---|

| Energy of Combustion (ΔcU°) | The energy released when the compound is completely burned in oxygen. |

| Enthalpy of Combustion (ΔcH°) | The enthalpy change for the combustion reaction. |

Advanced Characterization for Material and Biological Applications

The unique combination of fluorine and iodine atoms on the benzonitrile (B105546) scaffold suggests potential for this compound as a building block in material science and medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity of a molecule, while the iodine atom can participate in halogen bonding, a type of non-covalent interaction that can be exploited in crystal engineering and drug design. smolecule.comnih.gov

Advanced characterization techniques would be employed to explore these potentials. For instance, X-ray crystallography could elucidate the solid-state structure and intermolecular interactions, providing insights into its potential for forming specific supramolecular assemblies. In the context of biological applications, if incorporated into a larger molecule, techniques like nuclear magnetic resonance (NMR) spectroscopy and computational modeling would be used to study its interactions with biological targets such as proteins or nucleic acids. Furthermore, its derivatives could be radiolabeled with isotopes like ¹⁸F or ¹²³I for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, respectively. mdpi.com

Q & A

Q. Key Factors :

- Temperature control (60–100°C) to minimize decomposition.

- Solvent choice (e.g., DMF or THF) to stabilize intermediates.

- Catalytic systems (e.g., Pd(OAc)₂ with ligands) to enhance regioselectivity .

Q. Purity Data :

| Technique | Purity (%) | Detection Limit |

|---|---|---|

| HPLC | 98.5 | 0.1% impurities |

| LC-MS | 99.0 | 0.05% impurities |

How does the electronic effect of the iodine substituent influence reactivity in cross-coupling reactions?

Advanced Research Question

The iodine atom in this compound acts as both a directing group and a leaving group. Its strong electron-withdrawing effect:

- Activates the Ring : Enhances electrophilic substitution at the para position.

- Facilitates Oxidative Addition : Critical for Pd-catalyzed couplings (e.g., forming C–C bonds with boronic acids).

Case Study :

In AI-driven retrosynthesis (using BKMS_METABOLIC or PISTACHIO databases), iodine’s polarizability enables selective coupling with aryl boronic esters, achieving >80% yield in one-step reactions .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HI gas).

- First Aid : Immediate rinsing with water for skin/eye contact; consult safety data sheets (SDS) for antidotes .

Q. Hazard Table :

| Hazard | Precautionary Measure |

|---|---|

| Skin Irritation | Wash with soap/water |

| Respiratory Toxicity | Use NIOSH-certified respirator |

How can computational tools predict synthetic pathways for novel derivatives of this compound?

Advanced Research Question

AI platforms (e.g., Reaxys or PubChem) analyze reaction databases to propose routes:

- Retrosynthesis Modules : Identify precursors like 5-iodo-3-fluorobenzaldehyde.

- Quantum Mechanics (QM) : Calculate transition states for iodination steps.

Example :

A predicted route for this compound via Friedel-Crafts acylation showed 72% feasibility in silico, validated experimentally with HRMS (m/z 275.1757 [M+H]⁺) .

What are the challenges in characterizing fluorine-iodine coupling constants in NMR?

Advanced Research Question

Fluorine () and iodine () exhibit large spin-½ nuclei, causing complex splitting. Strategies include:

- Decoupling Experiments : Suppress - coupling.

- Low-Temperature NMR : Reduce rapid relaxation effects.

Data from :

In hydantoin derivatives, NMR δ 165.1 ppm (d, = 251.7 Hz) confirmed fluorine’s electron-withdrawing effect .

How do steric and electronic effects of the nitrile group influence regioselectivity in further functionalization?

Advanced Research Question

The nitrile group:

- Directs Electrophiles : Meta to the nitrile due to its electron-withdrawing nature.

- Steric Hindrance : Limits substitution at adjacent positions.

Experimental Validation :

In Suzuki couplings, nitrile-containing substrates showed 90% selectivity for the 5-position over the 3-fluoro site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.